Fursultiaminhydrochlorid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Fursultiaminhydrochlorid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um die Reaktivität und Stabilität von Thiamin-Derivaten zu untersuchen.

Biologie: Untersucht wird seine Rolle im Zellstoffwechsel und in der Mitochondrienfunktion.

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die Bioverfügbarkeit von Thiamin erhöht. Es wird aufgrund seiner lipophilen Natur effizienter resorbiert als Thiamin selbst. Sobald es im Körper ist, wird es in Thiamin umgewandelt, das dann an verschiedenen biochemischen Stoffwechselwegen beteiligt ist, darunter der Kohlenhydratstoffwechsel und die Neurotransmittersynthese . Die Verbindung moduliert auch die mitochondriale Atmung und reduziert oxidativen Stress, was zu ihren therapeutischen Wirkungen beiträgt .

Ähnliche Verbindungen:

Allithiamine: Ein natürlich vorkommendes Thiamin-Derivat mit ähnlichen Eigenschaften.

Benfotiamin: Ein weiteres synthetisches Thiamin-Derivat mit verbesserter Bioverfügbarkeit.

Thiaminpropyl-disulfid: Eine Verbindung mit ähnlichen therapeutischen Anwendungen.

Einzigartigkeit: this compound ist einzigartig aufgrund seiner erhöhten Lipophilie, die eine bessere Resorption und Bioverfügbarkeit im Vergleich zu anderen Thiamin-Derivaten ermöglicht. Diese Eigenschaft macht es besonders wirksam bei der Behandlung von Thiaminmangel und verwandten Erkrankungen .

Wirkmechanismus

Fursultiamine hydrochloride is a derivative of vitamin B1 (thiamine) and is primarily used for the treatment of thiamine deficiency . This article will explore the mechanism of action of fursultiamine hydrochloride, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Fursultiamine hydrochloride primarily targets thiamine deficiency in the body . Thiamine is an essential nutrient that plays a crucial role in energy metabolism and the growth, development, and function of cells .

Mode of Action

As a derivative of thiamine, fursultiamine hydrochloride works by increasing the levels of thiamine and thiamine phosphate esters in the body . It is absorbed in the intestine and converted into thiamine in the body, thereby helping to alleviate symptoms of thiamine deficiency .

Biochemical Pathways

Thiamine is known to play a critical role in energy metabolism, particularly in the metabolism of carbohydrates .

Pharmacokinetics

It is known that the compound is absorbed in the intestine and then converted into thiamine in the body . The lipophilic nature of fursultiamine may enhance its absorption compared to thiamine .

Result of Action

The primary result of fursultiamine hydrochloride action is the alleviation of symptoms associated with thiamine deficiency. This includes conditions like beriberi, a disease caused by a lack of vitamin B1 that affects the cardiovascular and nervous systems .

Biochemische Analyse

Cellular Effects

Fursultiamine hydrochloride has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to alleviate choroidal neovascularization by suppressing inflammation and metabolic reprogramming in the retinal pigment epithelium (RPE) .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

In animal models, Fursultiamine hydrochloride has been shown to enhance the chondroprotective effects of glucosamine hydrochloride and chondroitin sulfate in rabbit experimental osteoarthritis . The effects of the product vary with different dosages, but specific threshold effects or toxic or adverse effects at high doses are not specified in the available resources.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Fursultiaminhydrochlorid wird aus Allithiamin synthetisiert, einem natürlich vorkommenden Thiamin-Derivat. Die Synthese beinhaltet die Reaktion von Thiamin mit Tetrahydrofurfuryl-disulfid unter bestimmten Bedingungen, um das Disulfid-Derivat zu bilden .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese der Verbindung unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst die Reinigung des Endprodukts durch Kristallisation und andere Trenntechniken .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Fursultiaminhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind für seine metabolische Aktivierung und seine therapeutischen Wirkungen unerlässlich .

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Nukleophile Substitutionsreaktionen können mit Reagenzien wie Alkylhalogeniden oder Acylchloriden auftreten.

Hauptprodukte, die gebildet werden: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Thiamin-Derivate und Metaboliten, die zur biologischen Aktivität der Verbindung beitragen .

Vergleich Mit ähnlichen Verbindungen

Allithiamine: A naturally occurring thiamine derivative with similar properties.

Benfotiamine: Another synthetic thiamine derivative with improved bioavailability.

Thiamine Propyl Disulfide: A compound with similar therapeutic applications.

Uniqueness: Fursultiamine Hydrochloride is unique due to its enhanced lipophilicity, which allows for better absorption and bioavailability compared to other thiamine derivatives. This property makes it particularly effective in treating thiamine deficiency and related disorders .

Eigenschaften

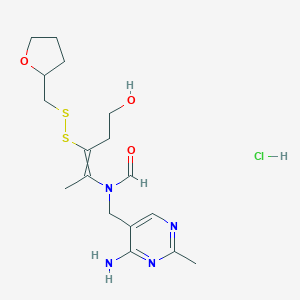

IUPAC Name |

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[5-hydroxy-3-(oxolan-2-ylmethyldisulfanyl)pent-2-en-2-yl]formamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O3S2.ClH/c1-12(16(5-6-22)26-25-10-15-4-3-7-24-15)21(11-23)9-14-8-19-13(2)20-17(14)18;/h8,11,15,22H,3-7,9-10H2,1-2H3,(H2,18,19,20);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPGOLNDOMSBSCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSCC2CCCO2)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048602 | |

| Record name | Fursultiamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2105-43-3 | |

| Record name | Formamide, N-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-N-[4-hydroxy-1-methyl-2-[[(tetrahydro-2-furanyl)methyl]dithio]-1-buten-1-yl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2105-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fursultiamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[4-hydroxy-1-methyl-2-[(tetrahydrofurfuryl)dithio]but-1-en-1-yl]formamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

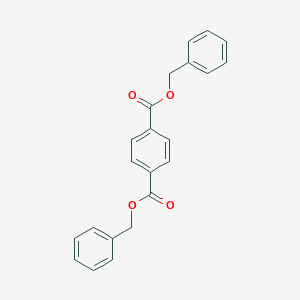

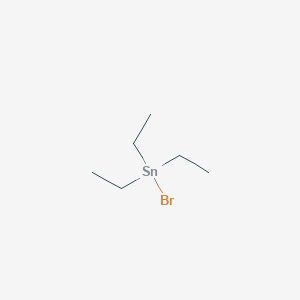

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is fursultiamine hydrochloride quantified in pharmaceutical formulations?

A: A reliable method for determining the concentration of fursultiamine hydrochloride in compound trivitamin B injections utilizes high-performance liquid chromatography (HPLC) []. This method employs a C18 column and a mobile phase consisting of sodium heptanesulfonate solution, acetonitrile, and methanol for gradient elution. Detection occurs at a wavelength of 220 nm. This method demonstrates good linearity, recovery, and reproducibility, making it suitable for quality control in pharmaceutical settings. You can find more details in this research article:

Q2: Can fursultiamine hydrochloride address thiamine deficiency in patients with underlying health conditions?

A: Research suggests that fursultiamine hydrochloride may be effective in treating thiamine deficiency, even in patients with comorbidities. A case study reported successful treatment of severe edema and weight gain in a patient with alcohol use disorder, type 2 diabetes mellitus, and marginal thiamine deficiency using intravenous fursultiamine hydrochloride []. This suggests a potential role of fursultiamine hydrochloride in managing thiamine deficiency in complex clinical presentations. Read the full case report here:

Q3: Does fursultiamine hydrochloride exhibit any antivirulence properties?

A: Recent research points to fursultiamine hydrochloride as a potential antivirulence agent against Vibrio vulnificus, a bacterium causing serious infections []. It was found to inhibit the transcription of key virulence genes, including rtxA1 and vvhA, which are regulated by the HlyU transcription factor. This inhibition reduces the bacterium's ability to cause cell death and hemolysis. Importantly, fursultiamine hydrochloride did not show cytotoxic effects at the tested concentrations. Learn more about this promising avenue of research: .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B57914.png)

![(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B57932.png)